4-(benzyloxy)phenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
4-(benzyloxy)phenyl (2E)-3-phenylprop-2-enoate is an organic compound with the molecular formula C22H18O3 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)phenyl (2E)-3-phenylprop-2-enoate typically involves the esterification of 4-(benzyloxy)phenol with cinnamic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)phenyl (2E)-3-phenylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of benzyloxybenzyl alcohol or benzyloxybenzene.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the compound.
Scientific Research Applications
4-(benzyloxy)phenyl (2E)-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)phenyl (2E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The phenylprop-2-enoate moiety can undergo conjugation reactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)phenyl acetic acid
- 4-(benzyloxy)phenyl methanol
- 4-(benzyloxy)phenyl ethylamine
Uniqueness
4-(benzyloxy)phenyl (2E)-3-phenylprop-2-enoate is unique due to its combination of a benzyloxy group and a phenylprop-2-enoate moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C22H18O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C22H18O3/c23-22(16-11-18-7-3-1-4-8-18)25-21-14-12-20(13-15-21)24-17-19-9-5-2-6-10-19/h1-16H,17H2/b16-11+ |
InChI Key |
ZOPAAUUGWRYZRH-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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